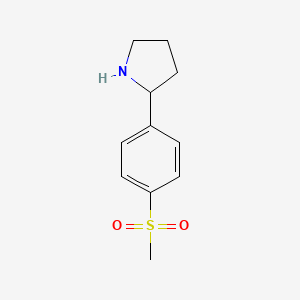
4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride is an organic compound known for its unique structure and properties. It is classified as a diamine and is typically found as a colorless, oily liquid. This compound is often used as an intermediate in the synthesis of various organic compounds, including oxidizing agents used in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride is synthesized through the reductive amination of the corresponding ketone. The reaction involves the following steps:
Starting Material: The corresponding ketone, 2,2,6,6-tetramethyl-4-piperidone.
Reductive Amination: The ketone is reacted with ammonia (NH₃) and hydrogen (H₂) in the presence of a suitable catalyst to form the desired amine.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to ensure high yield and purity.
Purification: The product is purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoammonium salts.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation Products: Oxoammonium salts.
Reduction Products: Secondary amines.
Substitution Products: Various substituted amines and amides.
Wissenschaftliche Forschungsanwendungen
4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of oxidizing agents and other organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of light stabilizers and antioxidants for polymers.
Wirkmechanismus
The mechanism of action of 4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can also form stable radicals, which makes it useful in oxidation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the amino group.
1,2,2,6,6-Pentamethylpiperidine: Another structurally similar compound with an additional methyl group.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Contains a hydroxyl group instead of an amino group.
Uniqueness
4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form stable radicals and act as a nucleophile makes it particularly valuable in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C9H20ClNO2S |
|---|---|
Molekulargewicht |
241.78 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-1,1-dioxothian-4-amine;hydrochloride |
InChI |
InChI=1S/C9H19NO2S.ClH/c1-8(2)5-7(10)6-9(3,4)13(8,11)12;/h7H,5-6,10H2,1-4H3;1H |
InChI-Schlüssel |
MNVDCVZUYUCGQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(S1(=O)=O)(C)C)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



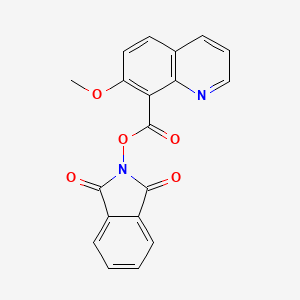





![2-{1-[(tert-butoxy)carbonyl]-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]azetidin-3-yl}acetic acid](/img/structure/B13567490.png)
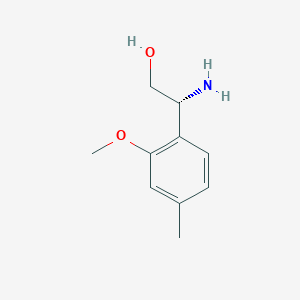
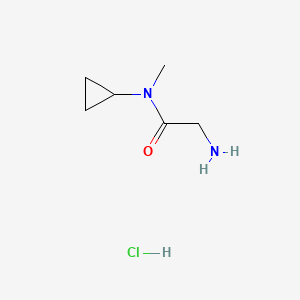
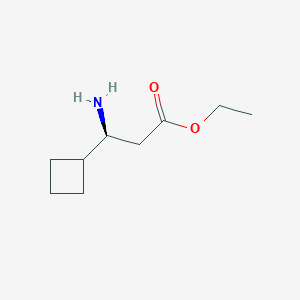
![4-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567529.png)
